molecular formula C17H24N2O B12251810 N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12251810
M. Wt: 272.4 g/mol
InChI Key: AQAMEGYTAYVUBY-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that combines a substituted phenyl group with an octahydrocyclopenta[c]pyrrol ring

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C17H24N2O/c1-13-5-7-14(8-6-13)9-18-17(20)12-19-10-15-3-2-4-16(15)11-19/h5-8,15-16H,2-4,9-12H2,1H3,(H,18,20)

InChI Key

AQAMEGYTAYVUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CC3CCCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzyl chloride with octahydrocyclopenta[c]pyrrole in the presence of a base such as sodium hydride. This reaction forms the intermediate N-[(4-methylphenyl)methyl]octahydrocyclopenta[c]pyrrole, which is then acylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its combination of a substituted phenyl group with an octahydrocyclopenta[c]pyrrol ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

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